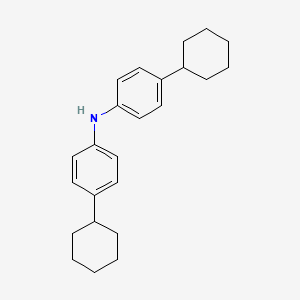

bis(4-cyclohexylphenyl)amine

Descripción

Bis(4-cyclohexylphenyl)amine is a diarylamine compound featuring two 4-cyclohexylphenyl groups attached to a central nitrogen atom. These compounds are typically synthesized via electrophilic alkylation or acylation reactions, often catalyzed by acidic clays or activated reagents, as seen in bis(4-(2-phenylpropan-2-yl)phenyl)amine synthesis . Such derivatives are often employed as antioxidants, high-temperature stabilizers in lubricants, or intermediates in polymer synthesis .

Propiedades

Número CAS |

163687-39-6 |

|---|---|

Fórmula molecular |

C24H31N |

Peso molecular |

333.5 g/mol |

Nombre IUPAC |

4-cyclohexyl-N-(4-cyclohexylphenyl)aniline |

InChI |

InChI=1S/C24H31N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20,25H,1-10H2 |

Clave InChI |

MTUXQUMRXRUOEE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4CCCCC4 |

SMILES canónico |

C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4CCCCC4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-cyclohexylphenyl)amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the Leuckart reaction, which is known for the reductive amination of aldehydes and ketones . This reaction typically involves heating a mixture of benzaldehyde and formamide, resulting in the formation of various amine derivatives.

Industrial Production Methods

Industrial production of bis(4-cyclohexylphenyl)amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Bis(4-cyclohexylphenyl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like alkyl halides (R-X) and acyl chlorides (R-COCl) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Bis(4-cyclohexylphenyl)amine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of bis(4-cyclohexylphenyl)amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, including enzyme inhibition and modulation of cellular processes.

Comparación Con Compuestos Similares

Structural and Crystallographic Properties

Substituent bulk significantly influences molecular conformation and packing. For example:

- Bis(4-(2-phenylpropan-2-yl)phenyl)amine (): The dihedral angles between aromatic rings range from 46.62° to 89.93°, indicating near-orthogonal packing due to steric hindrance from the 2-phenylpropan-2-yl groups. This geometry reduces π-π stacking, enhancing thermal stability .

- Bis[4-(hexyloxy)phenyl]amine (-12): The hexyloxy chains introduce flexibility, likely reducing crystallinity compared to cyclohexyl or branched alkyl substituents.

- Bis(4-(naphthalen-2-yl)phenyl)amine (): The planar naphthyl groups may promote π-π interactions, increasing melting points but reducing solubility in aliphatic solvents.

Table 1: Structural Comparison of Bis-phenylamine Derivatives

Physicochemical Properties

- Thermal Stability : Branched or bulky substituents (e.g., 2-phenylpropan-2-yl, cyclohexyl) enhance decomposition temperatures. For instance, bis(4-(2-phenylpropan-2-yl)phenyl)amine is stable in lubricants up to 300°C . Cyclohexyl groups may further improve stability due to reduced oxidative degradation.

- Solubility: Linear alkyl chains (e.g., octyl) improve solubility in hydrocarbons, while alkoxy groups (e.g., hexyloxy) enhance compatibility with polar solvents.

- Crystallinity : Bulky substituents disrupt regular packing, lowering melting points compared to planar analogs like bis(4-(naphthalen-2-yl)phenyl)amine (m.p. >200°C estimated) .

Table 2: Key Properties of Bis-phenylamine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.